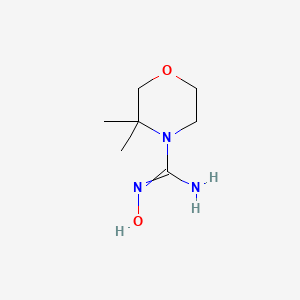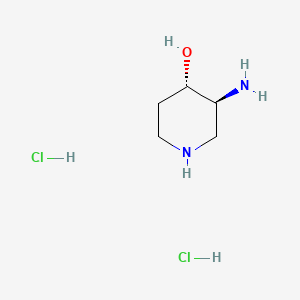![molecular formula C9H6Cl2F4O2S B14008928 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one CAS No. 34844-34-3](/img/structure/B14008928.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is a complex organic compound that features a unique combination of halogenated and hydroxylated functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a thiophene derivative as the starting material, which undergoes halogenation and subsequent functional group transformations to introduce the chloro, difluoro, and hydroxy groups. The reaction conditions often involve the use of strong halogenating agents and controlled temperatures to ensure selective substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis, allowing for better control over reaction parameters and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogenated groups can be reduced to form less substituted derivatives.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Applications De Recherche Scientifique
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study the effects of halogenated and hydroxylated groups on biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated groups can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: This compound shares the chloro and hydroxyl groups but lacks the difluoro and thiophene moieties.
4-Chloro-3,5-difluorophenol: Similar in having chloro and difluoro groups but lacks the thiophene and hydroxyl groups.
Uniqueness
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is unique due to its combination of halogenated and hydroxylated groups along with the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Numéro CAS |
34844-34-3 |
|---|---|
Formule moléculaire |
C9H6Cl2F4O2S |
Poids moléculaire |
325.11 g/mol |
Nom IUPAC |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C9H6Cl2F4O2S/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
Clé InChI |
FXMMMRFVKQICQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
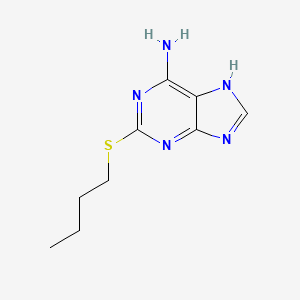

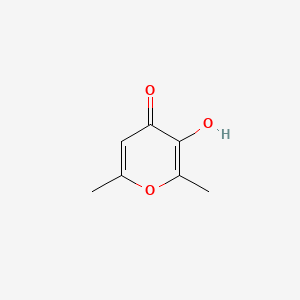

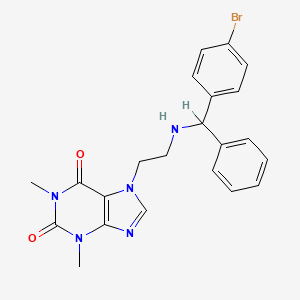

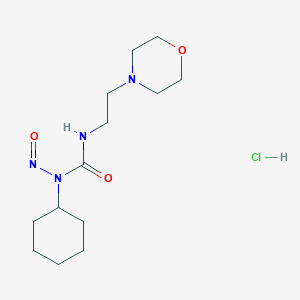
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
